Uranium;bromide
Description
Contextualization of Uranium Chemistry in f-Element Research
The study of uranium, the most extensively investigated actinide, is fundamental to comprehending the chemistry of f-block elements. osti.govillinois.edu The involvement of 5f orbitals in bonding distinguishes actinides from the lanthanides, where 4f orbitals are more core-like. illinois.edu This participation of f-orbitals in uranium complexes leads to a rich and diverse coordination chemistry and reactivity. illinois.eduresearchgate.net Research in this area is driven by the need to understand the fundamental nature of f-orbitals and their bonding modes, which has implications for catalysis and the separation of lanthanides and actinides from nuclear waste. osti.govillinois.edu While organometallic uranium chemistry has seen significant advancements, the study of its inorganic compounds, such as halides, remains a cornerstone of f-element research. osti.gov
Significance of Uranium Bromides within Actinide Halide Chemistry
Uranium halides, including bromides, are pivotal compounds in actinide chemistry. libretexts.org They serve as essential starting materials for the synthesis of a wide array of other uranium compounds, including organometallic complexes. mdpi.comontosight.ai The reactivity and structure of uranium compounds are significantly influenced by the nature of the halide ligand. mdpi.com For instance, the covalency in uranium-ligand bonds increases as the halide changes from fluorine to chlorine to bromine. esrf.fr This trend highlights the importance of studying the entire series of uranium halides to gain a comprehensive understanding of their chemical behavior. Despite their importance, uranium bromide complexes are less common compared to their chloride and iodide counterparts, making their study a valuable area of investigation. mdpi.comresearchgate.net
Historical Development of Research on Uranium Bromides
The investigation of uranium bromides dates back to early studies on actinide chemistry. Initial research focused on the synthesis and basic characterization of the binary uranium bromides, UBr₃, UBr₄, and UBr₅. For example, the synthesis of isotopically pure UBr₄ was achieved through the reaction of uranium oxides with carbon and bromine. thieme-connect.de Over the years, research has expanded to include the synthesis and characterization of various uranium bromide complexes with different ligands. mdpi.comrsc.org The development of new synthetic techniques has enabled the preparation of more complex and, in some cases, more stable uranium bromide compounds, such as those stabilized by oxygen-donor ligands. rsc.orgwikipedia.org These advancements have paved the way for a deeper understanding of the coordination chemistry and reactivity of uranium in its various oxidation states.
Current State-of-the-Art and Emerging Research Frontiers for Uranium Bromide Systems
Current research on uranium bromide systems is multifaceted, exploring new synthetic methodologies, characterizing novel complexes, and investigating their potential applications. A significant area of focus is the synthesis of organometallic uranium bromide complexes, which are often prepared via halide exchange from their chloride analogues. mdpi.comresearchgate.netresearchgate.netosti.gov Researchers are also exploring the reactivity of uranium bromides in small molecule activation, a field where f-block elements show promise but are less studied than transition metals. chinesechemsoc.org
Emerging frontiers include the development of uranium-based materials for advanced nuclear reactors, such as molten salt reactors, where understanding the chemistry of uranium halides is crucial. pnnl.gov The synthesis of uranium micromaterials, including bromides, is another burgeoning area with potential applications in nuclear engineering and forensics. frontiersin.org Furthermore, advanced spectroscopic techniques are being employed to probe the electronic structure and bonding in uranium bromide complexes, providing deeper insights into the role of 5f orbitals. esrf.fr The continued exploration of both fundamental and applied aspects of uranium bromide chemistry promises to yield new discoveries and technologies. osti.govfrontiersin.orgacs.org
Properties of Uranium Bromides
The following tables summarize key properties of the primary uranium bromide compounds.
Table 1: Physical Properties of Uranium Bromides
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|---|
| Uranium(III) bromide | UBr₃ | 477.741 | Dark brown or black solid ontosight.ai | ~377 ontosight.ai | ~780 ontosight.ai |
| Uranium(IV) bromide | UBr₄ | 557.645 | Dark brown, hygroscopic crystalline solid lookchem.comwikipedia.org | 519 lookchem.comwebelements.co.uk | 791 webelements.co.uk |
Table 2: Synthesis of Uranium Bromides
| Compound | Synthesis Method(s) |
|---|---|
| Uranium(III) bromide | Reaction of uranium metal or uranium(III) hydride with hydrogen bromide. wikipedia.org Thermal decomposition of NH₄UBr₄·1.5CH₃CN·6H₂O. wikipedia.org |
| Uranium(IV) bromide | Reaction of uranium metal with bromine. wikipedia.org Bromination of a mixture of UO₃ and charcoal. chemicalbook.comchemicalbook.com |
Table 3: Reactivity and Complex Formation of Uranium Bromides
| Compound | Reactivity | Examples of Complexes |
|---|---|---|
| Uranium(III) bromide | Highly reactive with water and air. ontosight.ai Can be oxidized to form U(IV) complexes. mdpi.comresearchgate.net | Rare examples of trivalent uranium bromide complexes include [K(THF)][(C₅Me₅)₂UBr₂] and [(1,3-R₂C₅H₃)₂UBr]₂. mdpi.com |
| Uranium(IV) bromide | Hygroscopic. lookchem.com Undergoes self-ionization in ethyl acetate (B1210297) to form [UBr₃(EtOAc)₄]⁺ and [UBr₅(EtOAc)]⁻. nih.gov | Forms a vast number of complexes through salt metathesis and halide exchange, such as (C₅Me₄R)₂UBr₂ and [Li(THF)₄]₂[(C₂H₁₁B₉)₂UBr₂]. mdpi.comacs.org |
Structure
2D Structure
Properties
CAS No. |
108261-34-3 |
|---|---|
Molecular Formula |
BrU- |
Molecular Weight |
317.93 g/mol |
IUPAC Name |
uranium;bromide |
InChI |
InChI=1S/BrH.U/h1H;/p-1 |
InChI Key |
LFJIUMQUGFGOCN-UHFFFAOYSA-M |
Canonical SMILES |
[Br-].[U] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry for Uranium Bromides
Anhydrous Synthesis of Uranium Bromides (e.g., UBr₃, UBr₄, UBr₅)
The preparation of anhydrous uranium bromides is paramount for many applications, as the presence of water can lead to the formation of unwanted oxyhalide species. The primary oxidation states of interest are +3, +4, and +5, each requiring specific synthetic strategies.
Direct Halogenation Reactions (e.g., Uranium metal with Bromine gas)
Direct combination of the elements is a fundamental and effective method for the synthesis of uranium bromides. This approach typically involves the reaction of uranium metal with elemental bromine or hydrogen bromide gas at elevated temperatures.
For the synthesis of uranium tetrabromide (UBr₄) , uranium metal can be reacted directly with bromine gas researchgate.net. Similarly, reacting uranium metal or uranium(III) hydride with hydrogen bromide gas is a viable route to produce uranium tribromide (UBr₃) google.com.
The synthesis of uranium pentabromide (UBr₅) can also be achieved through direct halogenation. This involves the reaction of bromine with either uranium metal or uranium tetrabromide dtic.mil. Another approach for producing uranium tetrabromide involves the bromination of binary compounds of uranium, such as uranium sulfides (e.g., US₂) or nitrides, with elemental bromine at elevated temperatures google.com. For instance, uranium nitride reacts with bromine at temperatures above 450°C to yield UBr₄ google.com.
| Product | Precursors | Reagents | Conditions |
| UBr₃ | Uranium metal or Uranium(III) hydride | Hydrogen bromide | Elevated temperature |
| UBr₄ | Uranium metal | Bromine gas | Elevated temperature |
| UBr₄ | Uranium sulfide (B99878) (US₂) or Uranium nitride | Bromine gas | > 150°C for US₂, > 450°C for nitride |
| UBr₅ | Uranium metal or UBr₄ | Bromine | - |
Halide Exchange Reactions (e.g., from UCl₄ precursors using Me₃SiBr)
Halide exchange reactions offer a convenient and often milder alternative to direct halogenation, particularly when starting from more accessible precursors like uranium tetrachloride (UCl₄). Trimethylsilyl (B98337) bromide (Me₃SiBr) is a common and effective reagent for this purpose.
The synthesis of uranium(IV) bromide complexes can be achieved by treating their chloride analogues with Me₃SiBr acs.org. For instance, organometallic uranium(IV) dibromide complexes have been successfully synthesized from the corresponding dichloride complexes using this method acs.org.
This methodology has also been extended to the synthesis of trivalent uranium bromide complexes. For example, UBr₃(THF)₄ can be prepared from UCl₄ in a one-pot reduction and halide exchange process. The UCl₄ is first reduced, and the resulting species is then treated with Me₃SiBr to yield the desired uranium tribromide adduct osti.govnsf.gov. This approach is particularly valuable as it circumvents the need for uranium metal, which is often difficult to acquire osti.govnsf.gov.
| Product | Precursor | Reagent | Key Features |
| UBr₄ complexes | UCl₄ complexes | Me₃SiBr | Milder conditions than direct halogenation |
| UBr₃(THF)₄ | UCl₄ | Reductant (e.g., KH) and Me₃SiBr | One-pot synthesis, avoids use of uranium metal |
Reduction of Higher Oxidation State Uranium Species
The synthesis of uranium tribromide (UBr₃), a key starting material in low-valent uranium chemistry, often involves the reduction of a uranium(IV) precursor. While direct reduction of UBr₄ is possible, a common strategy involves the reduction of the more readily available UCl₄, followed by a halide exchange.
A convenient route to UBr₃(THF)₄ involves a single-pot reduction of UCl₄ using reducing agents like potassium hydride (KH) or potassium graphite (B72142) (KC₈), followed by the addition of Me₃SiBr for the halide exchange osti.govnsf.gov. This method provides high yields of the crystalline product osti.govnsf.gov.
Another approach for the synthesis of pure, solvent-free uranium(III) halides, including UBr₃, is the reduction of the corresponding uranium(IV) halide with elemental silicon at moderate temperatures in a sealed ampoule youtube.com. This method has the advantage of producing single crystalline products youtube.com.
| Product | Precursor | Reducing Agent | Additional Reagents | Conditions |
| UBr₃(THF)₄ | UCl₄ | KH or KC₈ | Me₃SiBr | Solution phase, one-pot |
| UBr₃ | UBr₄ | Elemental Silicon | - | Sealed ampoule, moderate temperature |
Molten Salt Synthesis Approaches (e.g., electrorefining, molten chloride media)
Molten salt electrorefining is a high-temperature electrochemical process used for the purification of actinide metals, including uranium. While much of the research has focused on molten chloride media, the principles are applicable to bromide systems. In this process, impure uranium metal is used as the anode in a molten salt electrolyte, typically a eutectic mixture of alkali metal halides such as LiCl-KCl containing a certain concentration of a uranium halide (e.g., UCl₃) youtube.comacs.org.
At the anode, uranium is oxidized and dissolves into the molten salt as U³⁺ ions. These ions are then transported through the electrolyte to a cathode, where they are reduced back to pure uranium metal osti.govgoogle.com. This process effectively separates uranium from many fission product impurities. The production of the initial uranium halide in the salt can be achieved by reacting uranium metal with a suitable oxidizing agent within the molten salt acs.org. While bromide-specific electrorefining data is less common in the provided sources, the underlying electrochemical principles of oxidation and reduction in a molten halide salt medium are directly relevant.
Synthesis of Uranium Oxybromide Species
Uranium oxybromides are mixed-ligand compounds containing both oxide and bromide ligands. Their synthesis often involves reactions that introduce oxygen into the coordination sphere of a uranium bromide or vice versa.
Controlled Hydrolysis and Solvolysis Pathways
The controlled introduction of oxygen to form uranium oxybromides can be achieved through several pathways. One method involves the reaction of uranium dioxide (UO₂) with carbon disulfide (CS₂) to form an intermediate, which is then brominated. This bromination step yields a mixture of uranium tetrabromide (UBr₄) and uranium oxybromide (UOBr₂) proquest.com. The UOBr₂ can then be separated or further reacted.
Another route to uranium oxyhalides involves the reaction of uranium tetrachloride with oxygen at elevated temperatures to produce uranyl chloride (UO₂Cl₂). While this example uses chloride, a similar principle can be applied for the synthesis of uranyl bromide. Furthermore, uranium tribromide has been shown to react with isopropyl alcohol, leading to the formation of uranium bromide isopropoxides, demonstrating a solvolysis pathway dtic.mil. The careful control of reactants and conditions is crucial to prevent the formation of fully oxidized species like UO₂.
A notable reaction involving uranium oxybromide is its thermal disproportionation. When UOBr₂ is heated to temperatures above 700°C, it disproportionates to form uranium tetrabromide (UBr₄) and uranium dioxide (UO₂) proquest.com. This reaction can be utilized to produce pure UBr₄ by distilling it away from the solid UO₂ residue proquest.com.
Solid-State Synthesis Routes
High-temperature, solid-state reactions represent a fundamental approach for the preparation of anhydrous uranium bromides. These methods typically involve the direct reaction of uranium-containing precursors with a brominating agent in the absence of a solvent.
One established method involves the bromination of binary compounds of uranium, such as uranium nitride or uranium sulfide, with elemental bromine at elevated temperatures. google.com The reaction with uranium nitride (UNₓ) generally requires temperatures of dull red heat or higher (approximately 450°C) to proceed at a reasonable rate. google.com For uranium sulfide (US₂), the bromination can be initiated at temperatures above 150°C. google.com The process can be manipulated to control the collection of the uranium tetrabromide (UBr₄) product. If the reaction is maintained below 600°C, UBr₄ is formed as a solid. Alternatively, conducting the bromination at temperatures above 600°C, but below the decomposition temperature of UBr₄, allows the product to sublime as it is formed, facilitating its collection in a condenser. google.com
An example of this process involves passing gaseous bromine over a bed of uranium nitride (UN₁.₇₅) in a quartz reactor at temperatures exceeding 450°C. google.com Similarly, uranium sulfide can be treated with bromine at 300°C until the evolution of sulfur bromide ceases, followed by heating to 450°C to remove any residue. The temperature is then raised to 600-700°C to sublime the resulting UBr₄ for collection. google.com
Other solid-state precursors can also be employed. Uranium(III) bromide (UBr₃) can be synthesized by reacting uranium metal or uranium(III) hydride with hydrogen bromide gas. wikipedia.org Another route to UBr₃ is the thermal decomposition of ammonium (B1175870) tetrabromouranate(III) solvates like NH₄UBr₄·1.5CH₃CN·6H₂O. wikipedia.org For the synthesis of isotopically pure UBr₄, the reaction of uranium oxides (such as U₃O₈) with carbon and bromine has been utilized. thieme-connect.de
Table 1: Solid-State Synthesis Conditions for Uranium Bromides
| Precursor | Brominating Agent | Temperature Range (°C) | Product | Key Process | Source(s) |
|---|---|---|---|---|---|
| Uranium Nitride (UNₓ) | Elemental Bromine (Br₂) | > 450°C | UBr₄ | Gas-Solid Reaction | google.com |
| Uranium Sulfide (US₂) | Elemental Bromine (Br₂) | 300°C, then 600-700°C | UBr₄ | Gas-Solid Reaction, Sublimation | google.com |
| Uranium Metal / UH₃ | Hydrogen Bromide (HBr) | Elevated | UBr₃ | Gas-Solid Reaction | wikipedia.org |
| U₃O₈ | Carbon (C), Bromine (Br₂) | Elevated | UBr₄ | Solid-State Reaction | thieme-connect.de |
| NH₄UBr₄·1.5CH₃CN·6H₂O | N/A (Thermal) | Elevated | UBr₃ | Thermal Decomposition | wikipedia.org |
Preparation of Uranium Bromide Coordination Compounds and Adducts
The synthesis of uranium bromide coordination compounds and adducts is crucial for expanding the solution-phase chemistry of uranium. These compounds often serve as valuable starting materials for further reactions. osti.gov
A significant advancement in this area is the convenient synthesis of trivalent uranium bromide adducts from more accessible uranium(IV) precursors. For example, UBr₃(THF)₄ can be prepared in high yield from uranium tetrachloride (UCl₄). osti.gov This one-pot synthesis involves the reduction of UCl₄ with potassium hydride (KH) in tetrahydrofuran (B95107) (THF), followed by a halide exchange reaction with trimethylsilyl bromide (Me₃SiBr). osti.gov The resulting dark crystalline solid can be isolated in yields as high as 84%. osti.gov Elemental analysis of these adducts has shown that they can lose THF under vacuum, resulting in formulations such as UBr₃(THF)₂.₅. osti.gov
Halide exchange is also a common and effective method for preparing organometallic uranium(IV) bromide complexes. The organometallic species (C₅Me₄R)₂UBr₂ (where R = Me, Et) are readily obtained by treating their chloride analogues, (C₅Me₄R)₂UCl₂, with Me₃SiBr. researchgate.netresearchgate.net This strategy can be extended to synthesize mixed-ligand complexes. For instance, treating (C₅Me₄R)₂UCl₂ or (C₅Me₄R)₂UBr₂ with potassium aryloxides like K(O-2,6-ⁱPr₂C₆H₃) affords the corresponding halide aryloxide mixed-ligand complexes, (C₅Me₄R)₂U(O-2,6-ⁱPr₂C₆H₃)(Br). researchgate.net
Furthermore, reduction of the U(IV) species (C₅Me₄R)₂UBr₂ with reagents like potassium graphite (KC₈) can lead to the isolation of trivalent uranium(III) "ate" species, such as [K(THF)][(C₅Me₅)₂UBr₂]. researchgate.net
Table 2: Synthesis of Uranium Bromide Coordination Compounds
| Precursor | Reagent(s) | Solvent | Product | Synthesis Type | Source(s) |
|---|
Mechanistic Studies of Uranium Bromide Synthesis Reactions
Understanding the reaction mechanisms underlying the synthesis of uranium bromides is essential for optimizing existing protocols and designing new ones. While comprehensive mechanistic studies in actinide chemistry can be challenging, insights have been gained through experimental observations and computational modeling.
For the solvated trivalent uranium halides, such as UBr₃(THF)₄, the stability and lability of the solvent adducts are of mechanistic interest. The observation that UX₃(THF)₄ complexes lose THF under vacuum has led to postulates about the dissociation mechanism. osti.gov It is suggested that the rate of THF loss may be related to a linear free energy relationship with the THF dissociation energy. osti.gov The nature of the halide ligand influences the U(III)-THF binding affinity; softer, less electronically saturating ligands like iodide are thought to enhance this affinity compared to chloride, which affects the dissociation pathway. osti.gov
In the synthesis of more complex uranium coordination compounds, metathesis reactions are common. For example, the formation of certain uranium complexes with pendant borane (B79455) Lewis acids proceeds via a U-C/B-Cl metathesis mechanism. nih.gov This type of mechanistic understanding is transferable to the halide exchange reactions frequently used to prepare uranium bromides from their chloride analogues, which involve a similar metathetical exchange of halide ligands. researchgate.netresearchgate.net
Computational studies, particularly Density Functional Theory (DFT), have become powerful tools for elucidating reaction pathways in uranium chemistry. nih.gov While specific DFT studies on the synthesis of simple uranium bromides are not widely reported, research on related systems, such as the reaction of uranium oxido complexes with silyl (B83357) halides, provides a model for the types of mechanistic questions being addressed. These studies can distinguish between pathways, such as an Sₙ2 or an addition mechanism, by analyzing the transition state energies and optimized bond distances of intermediates. nih.govacs.org
Development of Novel and Greener Synthetic Protocols
Recent research has focused on developing more convenient, safer, and potentially more environmentally friendly ("greener") methods for synthesizing uranium bromide precursors. A key driver is the desire to move away from hazardous or increasingly inaccessible starting materials.
A significant development is the creation of synthetic routes to trivalent uranium halide starting materials that avoid the use of uranium metal turnings. osti.gov The synthesis of UBr₃(THF)₄ from UCl₄, which can be prepared from commercially available uranium oxides, represents an expedient entry into low-valent uranium chemistry for laboratories without access to uranium metal. osti.gov This protocol is operationally simple, proceeds in a single pot, and provides high crystalline yields, making it a more practical and accessible method. osti.gov
Another area of innovation is the exploration of novel reaction media and conditions. Hydrothermal-based synthesis is being investigated as a new method for producing actinide halides. This technique has been successfully applied to form uranium fluoride (B91410) and chloride species and is being extended to other systems. Hydrothermal methods can offer advantages such as lower reaction temperatures compared to solid-state routes and the use of water as a solvent, which could form the basis for greener synthetic protocols in actinide chemistry. While specific applications to uranium bromide are still emerging, this approach represents a promising direction for future synthetic development. The focus of such novel protocols is often on creating materials with specific morphologies, such as microspheres, which have applications in the nuclear fuel cycle and for the production of medical isotopes.
Structural Elucidation and Advanced Crystallography of Uranium Bromide Systems
Single Crystal X-ray Diffraction Studies of Uranium Bromides
Single-crystal X-ray diffraction stands as a primary and powerful tool for the elucidation of the atomic structures of uranium bromides. This technique allows for the precise determination of lattice parameters, space groups, and the specific coordinates of uranium and bromine atoms within the crystal lattice.
Uranium(IV) Bromide (UBr₄): The crystal structure of uranium tetrabromide was determined using single-crystal X-ray diffraction data, which was later refined with neutron powder diffraction data. iucr.org UBr₄ crystallizes in the monoclinic C2/m space group. iucr.org The uranium atom is coordinated to seven bromine atoms, forming a pentagonal bipyramidal geometry. iucr.orgshef.ac.uk This seven-coordinate environment is relatively uncommon among actinide tetrahalides, which often exhibit higher coordination numbers. iucr.org
Uranium(V) Bromide (UBr₅): Uranium pentabromide presents as a dark brown, hygroscopic crystalline solid. wikipedia.orglookchem.com Its crystal structure is triclinic and is isostructural with β-UCl₅. wikipedia.org The structure consists of dimeric units, U₂Br₁₀, where two uranium atoms are bridged by two bromide ligands. wikipedia.org This results in an octahedral coordination geometry around each uranium atom. shef.ac.uk
Organometallic Uranium Bromide Complexes: X-ray crystallography has also been instrumental in characterizing a variety of organometallic uranium bromide complexes. For instance, the molecular structures of tetravalent uranium bromide complexes like (C₅Me₄R)₂UBr₂ (R = Me, Et) have been elucidated, revealing a pseudo-tetrahedral geometry at each uranium center. researchgate.net Similarly, the structures of trivalent uranium "ate" species such as [K(THF)][(C₅Me₅)₂UBr₂] have been determined, showing polymeric chains where potassium ions link the uranium centers through bromide bridges. researchgate.net
| Compound | Formula | Crystal System | Space Group | Coordination Number (U) | Geometry | Reference |
|---|---|---|---|---|---|---|
| Uranium(IV) Bromide | UBr₄ | Monoclinic | C2/m | 7 | Pentagonal Bipyramid | iucr.org |
| Uranium(V) Bromide | UBr₅ | Triclinic | - | 6 | Octahedral | wikipedia.orgshef.ac.uk |
| (C₅Me₅)₂UBr₂ | C₂₀H₃₀Br₂U | - | - | - | Pseudo-tetrahedral | researchgate.net |
Neutron Diffraction Analysis for Light Atom Localization in Hydrates or Organometallic Adducts
Neutron diffraction offers a significant advantage over X-ray diffraction in its ability to accurately locate light atoms, such as hydrogen, in the presence of heavy atoms like uranium. mdpi.comresearchgate.net This is because neutrons scatter from atomic nuclei, and the scattering cross-section does not depend on the atomic number in a straightforward manner as it does for X-rays. wikipedia.org This makes neutron diffraction an invaluable tool for studying hydrated uranium bromides or organometallic adducts containing hydrogenous ligands.
While specific neutron diffraction studies focusing solely on the localization of light atoms in uranium bromide hydrates are not extensively documented in the provided results, the principles of the technique are well-established. For instance, neutron powder diffraction has been used to refine the crystal structures of anhydrous UBr₄ and UBr₅. iucr.org In hypothetical hydrated forms, such as UBr₄·nH₂O, neutron diffraction would be essential for determining the precise positions of the hydrogen atoms of the water molecules. mdpi.com This information is critical for understanding the hydrogen bonding network, which plays a crucial role in the stability and properties of the hydrate. mdpi.comresearchgate.net
High-Pressure and Low-Temperature Structural Investigations
The study of materials under non-ambient conditions, such as high pressure and low temperature, provides profound insights into their structural stability, phase transitions, and electronic properties.
High-Pressure Studies: High-pressure X-ray diffraction studies on uranium compounds have revealed pressure-induced structural phase transitions. aps.orgresearchgate.netarxiv.org For example, applying pressure can induce transitions to more dense phases, often accompanied by a change in coordination number and electronic configuration. aps.org In UTe₂, an orthorhombic-to-tetragonal phase transition is observed between 5 and 7 GPa, which involves a significant volume collapse. aps.orgarxiv.org While specific high-pressure studies on uranium bromides are not detailed in the search results, similar phenomena can be anticipated. The application of pressure to uranium bromide systems could lead to new polymorphs with different coordination geometries and packing arrangements, potentially altering their physical and chemical properties.
Low-Temperature Studies: Low-temperature crystallographic studies are crucial for minimizing thermal motion of atoms, which results in more precise structural data, including bond lengths and angles. For paramagnetic species like many uranium compounds, low-temperature data collection is often necessary to obtain high-quality diffraction. Furthermore, some compounds exhibit phase transitions upon cooling. These transitions can be subtle, involving slight changes in unit cell parameters or atomic positions, or they can be dramatic, leading to a completely different crystal structure. These investigations are vital for understanding the thermodynamic stability and low-temperature behavior of uranium bromide systems.
Analysis of Crystal Structures
The data obtained from diffraction studies allow for a detailed analysis of the structural features of uranium bromides, from the immediate coordination of the uranium ion to the extended arrangement of these units in the solid state.
The coordination number and geometry around the uranium center are fundamental aspects of its chemistry. scispace.comlibretexts.org In uranium bromides, these features are dictated by the oxidation state of the uranium and the stoichiometry of the compound.
Uranium(III) Bromide (UBr₃): While detailed single-crystal data is less common, U(III) complexes often exhibit higher coordination numbers.
Uranium(IV) Bromide (UBr₄): As established by X-ray and neutron diffraction, the U(IV) center in UBr₄ is seven-coordinate, adopting a pentagonal bipyramidal geometry. iucr.orgrsc.org This structure is a notable exception among actinide tetrahalides, which typically favor eight-coordination. iucr.org
Uranium(V) Bromide (UBr₅): The U(V) center in the dimeric U₂Br₁₀ structure is six-coordinate with an octahedral arrangement of bromide ligands. wikipedia.orgshef.ac.uk
Hexabromouranate(V) ([UBr₆]⁻): In salts containing the hexabromouranate(V) anion, the uranium atom is also in a six-coordinate, octahedral environment. The mean U-Br bond length in the [UBr₆]⁻ anion has been reported as 266.2 pm. osti.gov
In the solid state, the primary coordination polyhedra of uranium bromides are often linked to form extended one-, two-, or three-dimensional structures. This connectivity is facilitated by bridging bromide ligands. wikipedia.org A bridging ligand is an atom or polyatomic group that connects two or more metal centers. wikipedia.org
In the structure of UBr₄, the [UBr₇] pentagonal bipyramids are linked into infinite two-dimensional sheets. iucr.org This linkage occurs through double bromine-bridging between uranium atoms, where equatorial bromine atoms of one polyhedron are shared with adjacent polyhedra. iucr.org The interactions between these sheets are governed by weaker van der Waals forces. iucr.org
The structure of UBr₅ is a molecular solid composed of discrete U₂Br₁₀ dimers. wikipedia.org Within each dimer, two uranium centers are linked by two bridging bromide ligands, denoted as μ₂-Br. wikipedia.org This dimeric structure is a common feature in the chemistry of pentahalides of heavier elements.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a possibility for uranium bromides. Different polymorphs would exhibit distinct arrangements of atoms and, consequently, different physical properties. Phase transitions between these polymorphs can be induced by changes in temperature or pressure. osti.govaps.org
High-temperature phase transitions have been identified in UBr₄ through electrical conductivity and calorimetric measurements in the temperature range of 715–930 K. acs.org The nature of these transitions at a structural level requires further investigation, potentially through high-temperature diffraction studies. Pressure-induced phase transitions, as seen in other uranium compounds like UO₂ and UTe₂, often lead to more compact crystal structures. aps.orgaps.org It is plausible that applying pressure to uranium bromides could induce similar transformations from their ambient-pressure structures to new, denser polymorphs. researchgate.net
Application of Flux Crystal Growth Techniques for Uranium Bromide Single Crystals
The flux crystal growth method is a high-temperature solution growth technique that is particularly well-suited for synthesizing single crystals of materials with high melting points or those that decompose before melting. youtube.com In this process, a solvent, known as a "flux," is used to dissolve the constituent components of the target material at elevated temperatures. rsc.org Upon slow cooling, the solubility of the dissolved material decreases, leading to supersaturation and subsequent nucleation and growth of single crystals. youtube.comnih.gov This technique allows for crystallization to occur at temperatures significantly below the melting point of the target compound, which is advantageous for preventing decomposition and accessing kinetic phases. frontiersin.org
For the synthesis of uranium bromide single crystals, alkali and alkaline-earth metal bromides are particularly suitable as fluxes. These "soft" fluxes, such as cesium bromide (CsBr), potassium bromide (KBr), or sodium bromide (NaBr), provide a suitable molten salt medium for dissolving uranium precursors. frontiersin.org The selection of an appropriate flux is critical and is based on several factors: its ability to dissolve the reactants, a low melting point, low volatility at growth temperatures, and the ease with which it can be separated from the grown crystals. rsc.org Alkali bromide fluxes are often reactive, meaning the alkali cation can become incorporated into the final crystal structure, leading to the formation of new ternary or quaternary uranium bromide compounds. nih.govfrontiersin.org
The experimental procedure generally involves combining the uranium precursor (such as UO₂, U₃O₈, or a pre-synthesized uranium bromide powder) with a large excess of the bromide flux in an inert crucible. frontiersin.org The choice of crucible material, such as alumina, fused silica, or platinum, depends on the reactivity of the molten flux and reactants. ucsb.edu The crucible is often sealed within a quartz ampoule under vacuum to prevent oxidation and contain any volatile species.
The sealed ampoule is heated in a programmable furnace to a temperature above the melting point of the flux, typically in the range of 600°C to 950°C, and held there for several hours to ensure complete dissolution and homogenization of the melt. frontiersin.org Subsequently, the furnace is cooled slowly and at a controlled rate, often between 1°C and 10°C per hour, through the crystallization temperature range. youtube.comnih.gov This slow cooling is crucial for promoting the growth of large, high-quality single crystals while minimizing defects. youtube.com Once cooled to a temperature below the solidification point of the flux, the furnace can be brought to room temperature more rapidly. The final step involves separating the uranium bromide crystals from the solidified flux matrix, which can typically be achieved by dissolving the flux in a suitable solvent, such as water or dilute acids. youtube.com
Detailed research findings from analogous systems demonstrate the efficacy of this technique. For example, alkali halide fluxes have been successfully used to synthesize complex uranium oxides, where the flux provides both the reaction medium and a reactive component for the final structure. researchgate.netsc.edu The principles are directly applicable to uranium bromide systems.
The table below outlines typical parameters used in flux crystal growth for related complex halide and oxide systems, which serve as a guide for the synthesis of uranium bromide crystals.
| Target Compound Family | Precursors | Flux | Max Temperature (°C) | Cooling Rate (°C/h) | Resulting Crystals |
|---|---|---|---|---|---|
| Cesium Vanadium Oxides | CsVO₃, V₂O₃ | CsBr | 700 | 6 | Cs₂V₄O₉ |
| Rubidium Vanadium Oxides | RbVO₃, V₂O₃, V₂O₅ | RbBr | 750 | 6 | Rb₂V₃O₈ |
| Cesium Uranium Oxides | UO₃, U₃O₈ | CsCl | 950 | 3 | Cs₂.₂U₅O₁₆ |
| Sodium Indium Sulfides | CaS, In₂S₃ | NaBr | 950 | Not Specified | NaIn₃S₅ |
The properties of common bromide fluxes are essential for designing successful crystal growth experiments.
| Flux Compound | Melting Point (°C) | Boiling Point (°C) | Notes |
|---|---|---|---|
| Sodium Bromide (NaBr) | 747 | 1396 | Commonly used, can be reactive. frontiersin.org |
| Potassium Bromide (KBr) | 734 | 1435 | Similar properties to NaBr. |
| Rubidium Bromide (RbBr) | 693 | 1340 | Lower melting point, used for synthesis of rubidium-containing phases. nih.gov |
| Cesium Bromide (CsBr) | 636 | 1300 | Offers a relatively low melting point, useful for temperature-sensitive phases. nih.gov |
Advanced Spectroscopic Characterization of Electronic and Vibrational Properties
Vibrational Spectroscopy (Raman and Infrared) for Bonding Analysis
Vibrational spectroscopy, encompassing both Raman and infrared (IR) techniques, serves as a powerful tool for probing the bonding within uranium bromide compounds. nih.gov These complementary methods provide information on the vibrational modes of the molecule, which are sensitive to factors such as bond strength, molecular symmetry, and the nature of the ligands. nih.govdntb.gov.ua
In uranium halide complexes, the vibrational frequencies are influenced by the electronegativity of the halide ligand. nih.gov For instance, in the [UOX₅]ⁿ⁻ series, the U-X stretching frequencies are expected to vary with the halide (X = F, Cl, Br). Theoretical studies have been employed to analyze the vibrational spectra of uranium halides, aiding in the assignment of fundamental, overtone, and combination transitions. osti.goviaea.org The analysis of these spectra, including isotopic shifts, allows for the determination of spectroscopic constants and the general quadratic force field, which provides a quantitative measure of bond strength. osti.goviaea.orgunito.it
For uranium(IV) compounds, the vibrational bands are often less intense due to the significant ionic character of the U-X bonds. nih.gov However, changes in the coordination environment and symmetry can lead to the activation of additional vibrational modes, providing valuable structural information. nih.gov For example, in complexes like [UClBr₄O][PPh₄], comparison of the IR and Raman spectra with related compounds helps in assigning specific stretching frequencies to the different U-halide bonds. acs.org
Table 1: Representative Vibrational Frequencies for Uranium Halide Complexes
| Compound/Ion | Vibrational Mode | Frequency (cm⁻¹) | Spectroscopic Method |
| [UCl₅O][PPh₄] | U-Cl (trans) | 331 | IR |
| [UCl₅O][PPh₄] | U-Cl (cis) | 300 | IR |
| [PaCl₅O][NEt₄]₂ | Pa-Cl (trans) | 289 | IR |
| [PaCl₅O][NEt₄]₂ | Pa-Cl (cis) | 251 | IR |
Note: This table provides illustrative examples and the exact frequencies can vary based on the specific compound and its environment.
Electronic Absorption and Emission Spectroscopy (UV-Vis-NIR)
Electronic spectroscopy, spanning the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions, is instrumental in understanding the electronic structure of uranium bromide complexes. oxfordsciencetrove.com This technique probes the transitions of electrons between different energy levels within the uranium atom and its ligand sphere.
Ligand-to-Metal Charge Transfer (LMCT) Transitions
In uranium(IV) bromide complexes, intense absorptions in the UV-visible region are often attributed to ligand-to-metal charge transfer (LMCT) transitions. acs.orgrsc.org These transitions involve the transfer of an electron from a ligand-based orbital (in this case, from the bromide) to a metal-based orbital (a vacant uranium 5f or 6d orbital). acs.orgrsc.org The energy of these LMCT bands is sensitive to the nature of the ligand and the oxidation state of the uranium center. acs.org For instance, the absorption spectra of uranium(IV) derivatives are often dominated by these LMCT transitions. acs.org In some cases, excitation into these LMCT bands can be followed by energy transfer to the 5f-orbital manifold, leading to subsequent emission. rsc.orgresearchgate.net
f-f Transition Analysis and Ligand Field Splitting
In addition to the intense LMCT bands, weaker and sharper absorption bands corresponding to intra-configurational f-f transitions are observed in the visible and NIR regions for uranium(IV) complexes (with a 5f² electronic configuration). acs.orgosti.gov These transitions occur between the different energy levels arising from the splitting of the 5f orbitals by the ligand field created by the surrounding bromide ions. osti.gov
The analysis of these f-f transitions provides valuable information about the ligand field splitting, which is a measure of the interaction strength between the uranium 5f orbitals and the ligands. iaea.org The energies of these transitions are less affected by the ligands compared to LMCT bands, indicating the ionic nature of the bonding. acs.org However, the molar absorptivities of these transitions can vary, suggesting differences in how "allowed" these transitions are in different coordination environments. acs.org Computational studies, such as CASSCF and CASPT2, are often used to assign these f-f transitions and to understand the electronic structure in detail. rsc.orgrsc.orgresearchgate.net The pattern of f-f transitions is characteristic of the uranium oxidation state and coordination geometry. osti.gov
X-ray Spectroscopy Techniques (e.g., XAS, EXAFS, XANES)
X-ray absorption spectroscopy (XAS) is a powerful element-specific technique for probing the local electronic and geometric structure of uranium in various materials. researchgate.netuiowa.eduuiowa.edu It is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). researchgate.net
Probing Oxidation States and Local Coordination Environments
XANES is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. researchgate.netesrf.fresrf.frrrcat.gov.in The energy of the absorption edge shifts to higher values with an increasing oxidation state. princeton.eduwhiterose.ac.uk This "chemical shift" allows for the determination of the average oxidation state of uranium in a sample. whiterose.ac.uk Furthermore, the features in the XANES spectrum can serve as a fingerprint for the local coordination environment of the uranium ion. esrf.frprinceton.edu
EXAFS provides information about the local atomic structure around the central uranium atom, including bond distances, coordination numbers, and the identity of the neighboring atoms. researchgate.netprinceton.edu By analyzing the oscillations in the absorption coefficient above the absorption edge, it is possible to determine the radial distribution of atoms around the uranium center. rrcat.gov.in For uranium bromide complexes, EXAFS can be used to determine the U-Br bond lengths with high precision. researchgate.net
Resonant Inelastic X-ray Scattering (RIXS) for Covalency Determination
Resonant Inelastic X-ray Scattering (RIXS) is an advanced photon-in, photon-out spectroscopic technique that provides detailed insights into the electronic structure and the nature of chemical bonding. esrf.frnih.govosti.gov By studying the 3d→5f transitions (at the U M₄,₅ edges), RIXS can be used to probe the degree of covalency in uranium-ligand bonds. esrf.fracs.orgresearchgate.net
A systematic study of the uranium(IV) hexahalide series, [UX₆]²⁻ (where X = F, Cl, Br), using 3d4f RIXS has shown that spectral satellites exist whose energies and intensities are related to the extent of uranium-ligand bond covalency. nih.govacs.orgresearchgate.net The analysis of these RIXS spectra, often in conjunction with density functional theory, reveals that the sensitivity to covalency arises from the reduction of 5f interelectron repulsion and 4f-5f spin-exchange. nih.govacs.orgresearchgate.net This is a consequence of metal-ligand orbital mixing and the radial expansion of the 5f orbitals, a phenomenon known as central-field covalency. acs.orgresearchgate.net The trend in 5f orbital delocalization follows F < Cl < Br, indicating increasing covalency down the halide group. acs.org This technique has demonstrated its capability to quantify the covalent character in actinide-ligand bonds, which is crucial for understanding their chemical reactivity. esrf.fracs.orgresearchgate.net
Table 2: Summary of Information from X-ray Spectroscopy Techniques for Uranium Bromide
| Technique | Information Obtained |
| XANES | Uranium oxidation state, coordination geometry |
| EXAFS | U-Br bond distances, coordination number, neighboring atom identification |
| RIXS | Degree of covalency in U-Br bonds, 5f orbital involvement in bonding, central-field covalency effects |
Magnetic Resonance Techniques (NMR, EPR)
Magnetic resonance techniques, including Nuclear Magnetic Resonance (NMR) and Electron Paramagnetic Resonance (EPR), are powerful tools for investigating the electronic structure and local environment of uranium in its compounds. While direct NMR observation of actinide nuclei with magnetic moments is often hindered by significant hyperfine coupling from 5f electrons, these methods provide invaluable information when applied to other nuclei within the complex or to the unpaired electrons themselves. rsc.org EPR spectroscopy is particularly effective for studying paramagnetic uranium ions, such as U(III), U(IV), and U(V), as it directly probes the unpaired electrons. ismar.orgresearchgate.net It can be used to identify the valence state of uranium, the symmetry and structure of different uranium centers in crystals, and the nature of the electronic ground state. ismar.orgiaea.org In parallel, NMR spectroscopy of ligand nuclei, such as ¹H, offers a window into the electronic environment created by the uranium center through the analysis of paramagnetic shifts. researchgate.net
Nuclear Quadrupole Resonance (NQR) for Electronic Structure at Halogen Sites
Nuclear Quadrupole Resonance (NQR) is a solid-state radiofrequency spectroscopic technique that detects the interaction between the nuclear electric quadrupole moment of a nucleus (for nuclei with spin I > 1/2) and the local electric field gradient (EFG) at that nucleus. du.ac.inwikipedia.org This makes it an exquisitely sensitive probe of the local electronic distribution and chemical bonding at specific atomic sites. wikipedia.org For uranium bromide compounds, NQR of the bromine isotopes (⁷⁹Br and ⁸¹Br, both with spin I = 3/2) can provide direct insight into the electronic structure at the halogen ligand sites.
A comprehensive study on cesium uranyl bromide, Cs₂UO₂Br₄, combined NQR experiments with relativistic Kohn-Sham computational methods to probe the EFG tensors in the equatorial plane of the linear UO₂²⁺ ion. acs.orgpnnl.govnih.gov The investigation revealed that the EFG at the bromine sites is highly sensitive to the electronic environment, including σ and π electron donation from the ligands. acs.orgpnnl.gov
Key findings from the NQR analysis of Cs₂UO₂Br₄ include:
The existence of two crystallographically inequivalent bromine sites in the structure. osti.gov
One of the largest principal EFG tensor components at the halogen sites is directed along the uranium-bromine (U–Br) bond, while the second is parallel to the uranyl (UO₂²⁺) ion axis. acs.orgpnnl.gov
Unlike in the analogous chloride compound, Cs₂UO₂Cl₄, where the axial and equatorial EFG components are nearly equal, in Cs₂UO₂Br₄ there is a distinct difference between the two bromine sites due to short-range bromide-cesium interactions. acs.orgpnnl.gov
For one pair of bromine sites, the equatorial component of the EFG is dominant, while for the second pair, the axial component is larger. acs.orgpnnl.gov
These findings underscore the ability of NQR to discern subtle differences in the electronic structure and local coordination environment at the halogen sites, which are influenced by both the U–Br bonding and interactions with neighboring counter-ions. acs.org
Table 1: NQR Experimental Data for Cs₂UO₂Br₄ This table summarizes the experimental parameters obtained from NQR measurements on the two inequivalent bromine sites in Cs₂UO₂Br₄.
| Parameter | Br Site 1 | Br Site 2 |
| ⁷⁹Br Spin-lattice relaxation time (T₁) | 8 ms | 14 ms |
Data sourced from Sergentu et al. (2022). osti.gov
Interpretation of Paramagnetic Shifts in ¹H NMR for Electronic Structure
In uranium complexes where the metal center is paramagnetic (e.g., U(IV) with a 5f² configuration or U(III) with 5f³), the unpaired electrons exert a profound influence on the NMR spectra of ligand nuclei. This results in large chemical shift dispersions, known as paramagnetic shifts, for nuclei such as ¹H. researchgate.net The analysis of these shifts provides critical information about the electronic structure and the nature of the metal-ligand bonding. researchgate.netchemrxiv.org
The observed paramagnetic shift is a sum of two primary contributions: the contact (or Fermi contact) shift and the pseudocontact (or dipolar) shift. The contact shift arises from the transfer of unpaired electron spin density from the metal to the ligand nucleus, indicating a degree of covalent character in the metal-ligand bond. researchgate.net The pseudocontact shift results from the through-space dipolar interaction between the magnetic moment of the nucleus and the anisotropic magnetic susceptibility of the paramagnetic metal center. researchgate.net
Studies on organometallic uranium(IV) bromide complexes, such as (C₅Me₅)₂UBr₂, demonstrate the effect of the halide on the electronic environment. The ¹H NMR spectrum of (C₅Me₅)₂UBr₂ in benzene-d₆ exhibits a paramagnetically shifted singlet for the methyl protons at 15.70 ppm. mdpi.com This value is part of a clear trend observed across the dihalide series, where the downfield shift increases with the heavier halides. mdpi.com
A comparison of the methyl proton resonances in the (C₅Me₅)₂U(O-2,6-iPr₂C₆H₃)(X) series shows a distinct upfield shift as the halide (X) becomes less electronegative, following the order I < Br < Cl < F. mdpi.com This trend reflects the changing electronic properties and the influence of the halide on the magnetic anisotropy of the uranium center. By separating the contact and pseudocontact contributions, detailed insights into the covalency of the actinide-ligand bonds can be achieved. researchgate.net
Table 2: ¹H NMR Chemical Shifts for Select Paramagnetic Uranium Bromide Complexes This table presents the paramagnetically shifted ¹H NMR signals for the cyclopentadienyl (B1206354) ligand protons in a series of uranium(IV) bromide complexes, illustrating the significant influence of the uranium center.
| Compound | Ligand Signal | Solvent | Chemical Shift (δ, ppm) |
| (C₅Me₅)₂UBr₂ | C₅(CH₃)₅ | C₆D₆ | 15.70 |
| (C₅Me₄Et)₂UBr₂ | C₅Me₄(CH₂CH₃) | C₆D₆ | 0.31 |
| (C₅Me₄Et)₂UBr₂ | C₅(CH₃)₄Et | C₆D₆ | 13.1, 15.6, 25.1 |
| (C₅Me₅)₂U(O-2,6-iPr₂C₆H₃)(Br) | C₅(CH₃)₅ | C₆D₆ | 8.76 |
Data sourced from Lichtscheidl et al. (2016). mdpi.com
Chemical Reactivity and Transformation Studies of Uranium Bromides
Redox Chemistry of Uranium Bromide Species
The redox chemistry of uranium bromide species is characterized by the accessibility of multiple oxidation states for uranium, primarily +3, +4, +5, and +6. Transformations between these states can be induced by a variety of chemical reagents and conditions.
Studies have shown that uranium(III) bromide (UBr₃) can be reduced to elemental uranium. For instance, reaction with potent organosodium reducing agents, such as sodium in biphenyl (B1667301) or amylsodium, results in the formation of highly reactive colloidal uranium. dtic.mil Similarly, the reduction of uranium bromide in fused salt mixtures has been achieved using molten aluminum. acs.org
Conversely, oxidation of U(III) to U(IV) is a common process. While direct oxidation of uranium bromides is a fundamental reaction, broader studies of uranium complexes provide insight into relevant mechanisms. A formal disproportionation process has been identified in which two equivalents of a uranium(III) complex (UX₃) react to form a dinuclear U(IV) inverse sandwich complex and a U(IV) byproduct (UX₄). ed.ac.uk This involves a concerted transfer of a ligand and an electron between two uranium centers. ed.ac.uk The overarching principles of oxidative addition and its reverse, reductive elimination, are key reactions in uranium chemistry, though they are less common than in transition metal systems. rsc.org These processes underpin the ability of uranium centers to shuttle between oxidation states, a critical aspect of their reactivity. rsc.org
The U(VI)/U(IV) redox couple is an important thermodynamic quantity for understanding the behavior of uranium. researchgate.net In related uranyl(VI) systems, which are analogous to the highest oxidation state accessible from uranium bromides, one-electron chemical reduction leads to the formation of U(V) species. acs.org
| Reactant | Reagent/Condition | Product(s) | Redox Change | Reference |
|---|---|---|---|---|
| Uranium(III) bromide (UBr₃) | Organosodium compounds (e.g., amylsodium) | Colloidal Uranium (U⁰) | U(III) → U(0) | dtic.mil |
| Uranium bromide | Molten Aluminum (Al) | Uranium metal (U⁰) | U(n+) → U(0) | acs.org |
| 2 x UX₃ (analogous system) | Spontaneous (in arene solvent) | [X₂U(µ-arene)UX₂] + UX₄ | U(III) → U(IV) (Disproportionation) | ed.ac.uk |
Ligand Exchange and Substitution Reactions
Ligand exchange and substitution are fundamental reactions for uranium bromides, allowing for the modification of the uranium coordination sphere and the synthesis of a wide array of derivatives. These reactions involve the replacement of one or more bromide anions or other coordinated ligands by incoming nucleophiles. The mechanism of these reactions can vary, analogous to the classic Sₙ1 and Sₙ2 pathways observed in organic chemistry, involving dissociative or associative steps. libretexts.org
In uranium halide systems, bromide ligands can be exchanged for other halides. For example, related uranium chloride complexes undergo halide exchange upon reaction with halo acids. acs.org More commonly, bromide ligands are substituted by a range of anionic ligands. Studies on uranium(IV) alkyl complexes have demonstrated unusual alkyl exchange reactions where, for instance, a trimethylsilylmethyl group can be displaced by a methyl group from an organolithium reagent. mcmaster.ca This reactivity highlights the lability of ligands attached to the uranium center and the thermodynamic driving forces that can govern product distribution. mcmaster.ca
The substitution of ligands other than bromide is also prevalent. In actinide chemistry, coordinated Lewis bases such as dimethoxyethane (DME) in precursor complexes can be readily substituted by other bases like tetrahydrofuran (B95107) (THF), acetonitrile, or pyridine. rsc.org This type of reaction is crucial for accessing a variety of starting materials for further synthetic transformations.
| Starting Complex | Reagent | Product Complex | Type of Substitution | Reference |
|---|---|---|---|---|
| [(XA₂)U(CH₂SiMe₃)₂] | MeLi | [Li(THF)x][(XA₂)UMe₃] | Alkyl for Alkyl | mcmaster.ca |
| NpCl₄(DME)₂ (analogous actinide halide) | Acetonitrile (MeCN) | NpCl₄(MeCN)₄ | Lewis Base for Lewis Base | rsc.org |
| [UCl₅O][PPh₄] (analogous uranium halide) | HF | [UF₅O][PPh₄] | Halide for Halide | acs.org |
Formation of Coordination Complexes and Adducts with Lewis Bases
Uranium bromides, acting as Lewis acids, readily react with a variety of Lewis bases (electron-pair donors) to form coordination complexes or adducts. research-nexus.net This reactivity is driven by the electron-deficient nature of the uranium center. The coordination number and geometry of the resulting complex are influenced by the steric and electronic properties of both the uranium bromide and the incoming Lewis base. research-nexus.net
A well-documented parallel is the synthesis of Lewis base adducts of uranium triiodide, which are valuable as soluble starting materials in organic solvents. For example, UI₃ reacts with tetrahydrofuran (THF) to form the crystalline adduct UI₃(THF)₄. osti.gov Similar reactivity is expected for uranium bromides. Research on uranium tribromide has shown it reacts with liquid ammonia, a strong Lewis base, to form what is presumed to be an ammoniated amide, U(NH₂)₃·3NH₃, rather than a simple adduct. dtic.mil
Studies with other actinide tetrahalides, such as NpCl₄, demonstrate the formation of adducts with bases like acetonitrile, pyridine, and triphenylphosphine (B44618) oxide. rsc.org The formation of these adducts often involves simple ligand substitution of a weakly bound solvent molecule. rsc.org In some cases, the interaction with the Lewis base can be more complex, leading to the formation of borane-capped adducts where a Lewis acid (borane) coordinates to a ligand that is already bound to the uranium center. researchgate.net
| Uranium Bromide | Lewis Base | Product/Adduct | Reference |
|---|---|---|---|
| UBr₃ | Liquid Ammonia (NH₃) | U(NH₂)₃·3NH₃ (Ammoniated amide) | dtic.mil |
| UI₃ (analogous halide) | Tetrahydrofuran (THF) | UI₃(THF)₄ | osti.gov |
| NpCl₄ (analogous actinide halide) | Pyridine (pyr) | NpCl₄(pyr)₄ | rsc.org |
| NpCl₄ (analogous actinide halide) | Triphenylphosphine oxide (OPPh₃) | NpCl₄(OPPh₃)₂ | rsc.org |
Reactions with Organometallic Reagents
The reactions of uranium bromides with organometallic reagents, such as organosodium, organolithium, and Grignard reagents, are a cornerstone of organouranium chemistry. These reactions typically proceed via salt metathesis, where a bromide ligand is replaced by an organic anion (carbanion), leading to the formation of a new uranium-carbon bond.
Extensive studies have been conducted on the reaction of uranium tribromide (UBr₃) with various organosodium compounds. dtic.mil Reagents like amylsodium and sodium benzophenone (B1666685) ketyl react with UBr₃, leading to the reduction of the uranium center and the formation of sodium bromide as a byproduct. dtic.mil The intended outcome of creating a stable organouranium compound is often complicated by the high reactivity of the products and competing reduction pathways that can yield colloidal uranium metal. dtic.mil
Reactions with organolithium reagents are also common. For example, uranium(IV) chloride precursors react with trimethylsilylmethyl lithium (LiCH₂SiMe₃) to form uranium(IV) dialkyl complexes. mcmaster.ca These alkyl complexes can then undergo further reactions with other organolithium reagents, such as methyllithium (B1224462) (MeLi), in alkyl exchange reactions. mcmaster.ca While less specifically documented for uranium bromides, Grignard reagents (RMgX) are widely used organometallic reagents that react similarly to form U-C bonds. acs.org The highly polarized and reactive nature of the uranium-ligand bonds makes them susceptible to this type of transformation, which is fundamental to building more complex organometallic structures. nih.gov
| Uranium Precursor | Organometallic Reagent | Primary Product Type | Reference |
|---|---|---|---|
| Uranium(III) bromide (UBr₃) | Amylsodium | Reduced uranium species (colloidal U) | dtic.mil |
| Uranium(III) bromide (UBr₃) | Sodium benzophenone ketyl | Reduced uranium species | dtic.mil |
| [(XA₂)UCl₃{K(dme)₃}] (analogous halide) | LiCH₂SiMe₃ | Uranium(IV) alkyl complex | mcmaster.ca |
Fundamental Studies of Hydrolysis and Solvolysis Mechanisms (Reaction Pathways)
The reaction of uranium bromides with water (hydrolysis) or other solvents (solvolysis) is a critical aspect of their chemistry, often leading to complex structural transformations. These reactions are highly sensitive to conditions such as pH and solvent identity.
Solvolysis is the reaction with a solvent. Uranium tribromide has been observed to react with isopropyl alcohol, a solvolysis reaction, to form uranium isopropylates. dtic.mil If sodium metal is also present, a sparingly soluble mixed bromide-isopropoxide species, UBr₂(OPr), can be formed. dtic.mil
Hydrolysis involves reaction with water. While specific mechanistic studies on uranium bromides are sparse, the general hydrolysis behavior of uranium ions provides a well-established framework. The hydrolysis of uranium(VI) has been studied extensively, revealing that in acidic solutions (pH 3-4), polynuclear complexes such as (UO₂)₂(OH)₂²⁺ and (UO₂)₃(OH)₅⁺ are the dominant species. esrf.fr This indicates that hydrolysis proceeds via the formation of hydroxo-bridged oligomers. As the pH increases into the alkaline range, monomeric species like UO₂(OH)₄²⁻ become dominant. esrf.fr
The hydrolysis of tetravalent uranium, analogous to U(IV) bromide species, also involves the initial formation of tetramers and colloids. frontiersin.org For related uranium halides like uranyl fluoride (B91410) (UO₂F₂), hydrolysis with water vapor has been shown to follow a pathway that forms uranyl hydroxide (B78521) and peroxide species, demonstrating that the reaction can be more complex than simple ligand substitution. osti.gov The rapid reaction of uranium hexafluoride with water vapor underscores the high reactivity of uranium halides toward hydrolysis. rsc.org
| Starting Species | Solvent/Condition | Observed Product(s) | Reaction Type | Reference |
|---|---|---|---|---|
| Uranium(III) bromide | Isopropyl alcohol | Uranium isopropylates | Solvolysis | dtic.mil |
| Uranium(VI) (from UO₂²⁺) | Water (pH 3-4) | (UO₂)₂(OH)₂²⁺, (UO₂)₃(OH)₅⁺ | Hydrolysis | esrf.fr |
| Uranium(VI) (from UO₂²⁺) | Water (pH > 12) | UO₂(OH)₄²⁻ | Hydrolysis | esrf.fr |
| Uranyl fluoride (UO₂F₂) | Water vapor | Uranyl hydroxide and peroxide species | Hydrolysis | osti.gov |
Solid-State Reactivity and Thermal Decomposition Pathways (Mechanistic Focus)
The solid-state reactivity of uranium bromides includes transformations that occur without a solvent, often induced by heat. These reactions are important for the synthesis and decomposition of these materials.
A key example of solid-state synthesis is the preparation of anhydrous uranium(III) bromide via the thermal decomposition of precursor complexes like NH₄UBr₄·1.5CH₃CN·6H₂O. wikipedia.org In this process, heating the solid complex drives off volatile components (ammonia, acetonitrile, water), leaving behind the desired UBr₃ product.
The thermal decomposition of uranium bromides themselves, particularly at high temperatures, is a route to producing high-purity uranium metal. Drawing a direct parallel from the extensively studied uranium triiodide (UI₃), uranium tribromide is expected to decompose into uranium metal and bromine gas at very high temperatures. researchgate.netosti.gov Thermodynamic calculations for UI₃ show that decomposition does not begin in earnest until approximately 2100 °C. osti.gov This high-temperature solid-state reaction represents a direct reduction pathway, circumventing intermediate chemical reductants. osti.gov
This contrasts with the thermal decomposition of more complex uranium compounds containing oxygen, which typically yield uranium oxides. For example, the decomposition of ammonium (B1175870) diuranate (ADU) proceeds through a series of transformations from amorphous intermediates to crystalline oxides like β-UO₃ and finally α-U₃O₈ at higher temperatures. researchgate.net Similarly, uranyl nitrate (B79036) hexahydrate (UNH) undergoes a stepwise decomposition that is sensitive to heating rates, ultimately forming various polymorphs of uranium trioxide. digitellinc.com These pathways highlight that the ultimate product of thermal decomposition is highly dependent on the composition of the starting uranium compound. For a simple binary halide like uranium bromide, the expected pathway at sufficient temperature is decomposition to its constituent elements.
| Starting Material | Condition | Product(s) | Reaction Pathway/Focus | Reference |
|---|---|---|---|---|
| NH₄UBr₄·1.5CH₃CN·6H₂O | Heating | Uranium(III) bromide (UBr₃) | Solid-State Synthesis | wikipedia.org |
| Uranium(III) iodide (UI₃) (analogous halide) | Heating (~2100 °C) | Uranium metal + Iodine gas | Thermal Decomposition to Metal | osti.gov |
| Ammonium Diuranate (ADU) | Heating in inert atmosphere | β-UO₃, α-U₃O₈ | Decomposition to Oxides | researchgate.net |
| Uranyl Nitrate Hexahydrate (UNH) | Heating | Uranium trioxide (UO₃) polymorphs | Decomposition to Oxides | digitellinc.com |
Theoretical and Computational Chemistry of Uranium Bromide Systems
Quantum Chemical Calculations (DFT, ab initio, CASSCF, XMS-CASPT2)
A range of quantum chemical methods are employed to model uranium bromide compounds. Density Functional Theory (DFT) is widely used, with various functionals like B3LYP, PBE, and BLYP applied to investigate molecular structures and properties. mdpi.comiphy.ac.cnaesj.or.jp For instance, DFT calculations have been used to simulate the electronic structures of uranium hexahalide complexes, including UBr₆. mdpi.com Ab initio methods, such as Hartree-Fock (HF) and post-HF methods like Møller–Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), provide a high-accuracy framework for these systems, though they are computationally more demanding. aesj.or.jpresearchgate.netresearchgate.net For accurately describing the multi-configurational nature of uranium's f-electrons, methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are often necessary. researchgate.net
A central theme in the computational chemistry of uranium bromides is the nature of the uranium-bromine bond, specifically the degree of covalency and the participation of uranium's 5f orbitals. acs.orgresearchgate.net Theoretical studies consistently show that the covalency in uranium(IV) hexahalide complexes, [UX₆]²⁻, increases as the halide ligand changes from fluorine to chlorine to bromine. esrf.fracs.org This trend is attributed to the increasing delocalization of the 5f orbitals and greater mixing between the uranium 5f and halide p orbitals. acs.org
Resonant Inelastic X-ray Scattering (RIXS) experiments, combined with DFT and ligand field theory calculations, have provided detailed insights into this phenomenon. esrf.fracs.org The analysis reveals that as covalency increases from [UF₆]²⁻ to [UBr₆]²⁻, there is a reduction in both the 5f interelectron repulsion and the 4f-5f spin-exchange interaction. esrf.fracs.org This is a direct consequence of the expansion of the 5f radial distribution, a concept known as central-field covalency. esrf.fr
Löwdin population analysis from DFT calculations quantifies the participation of f-orbitals. For the [UX₆]²⁻ series, the total U 5f character decreases down the group, indicating increased U 5f-halide p mixing and covalency. acs.org
| Complex | Total U 5f Character (%) | Experimental Nephelauxetic Parameter (β) |
|---|---|---|
| [UF₆]²⁻ | 93.7 | 0.84 |
| [UCl₆]²⁻ | 91.0 | 0.77 |
| [UBr₆]²⁻ | 90.7 | 0.71 |
This table presents data from Löwdin population analysis and High-Energy Resolution Fluorescence Detected (HERFD) analysis, showing increased 5f delocalization and covalency when moving from Fluorine to Bromine ligands. acs.org
Furthermore, the Quantum Theory of Atoms in Molecules (QTAIM) has been used to decompose the bonding contributions from uranium's 5f and 6d shells. mdpi.com In uranium hexahalides, the 5f contribution to overlap-driven covalency is larger than the 6d contribution. For UBr₆, the 5f and 6d contributions are nearly equal, in contrast to UF₆ where the 5f contribution is significantly larger. mdpi.com
Computational methods are crucial for interpreting and predicting the spectroscopic properties of uranium bromides. Calculations can predict vibrational frequencies, electronic transitions, and core-level spectra. mdpi.comiphy.ac.cn For example, DFT calculations have been used to compute the vibrational frequencies for the UX₆ series, with results from the RPBE functional showing the smallest error when compared to experimental values. iphy.ac.cn
Theoretical modeling is particularly important in analyzing advanced spectroscopic techniques like RIXS. acs.org By simulating the 3d→5f excitation and subsequent decay process, researchers can assign spectral features to specific electronic phenomena, such as 5f interelectron repulsion and 4f-5f spin-exchange interactions. esrf.fracs.org These simulations show that the RIXS spectral shape is highly sensitive to these parameters, which in turn are modulated by the covalency of the U-Br bond. acs.org
Band structure calculations using methods like DFT are employed for solid-state uranium bromide compounds to understand their electronic properties, such as conductivity and magnetism. nih.gov For instance, the band structure of various uranium halide systems has been calculated using the Full Potential Local-Orbital (FPLO) code to extract crystal field parameters for further analysis. nih.gov
| Compound | Calculated Bond Length (Å) | Experimental Bond Length (Å) | Method |
|---|---|---|---|
| [UO₂Br₄]²⁻ | 2.844 | 2.822 | B3LYP |
| UBr₆ | 2.637 | N/A | B3LYP |
This table compares computationally derived structural parameters for uranium bromide complexes with available experimental data, showing good agreement. mdpi.com Note that simple bromides of uranium(VI) have not been experimentally reported. mdpi.com
For heavy elements like uranium, relativistic effects are paramount and must be included in theoretical calculations. ismar.orgiaea.org These effects are broadly categorized into scalar relativistic effects (which account for the relativistic mass-velocity and Darwin terms) and spin-orbit coupling (SOC), which arises from the interaction between an electron's spin and its orbital angular momentum. iphy.ac.cnosti.gov
The spin-orbit coupling in uranium is particularly strong, with values around 2000 cm⁻¹. iaea.org Its inclusion is critical for accurately describing the electronic structure and many properties. ismar.orgacs.org However, for certain properties like the equilibrium bond lengths in closed-shell molecules such as UX₆, the effect of SOC is found to be negligible, with scalar relativistic calculations providing results very similar to those that include SOC. iphy.ac.cn
In contrast, properties that depend heavily on the electronic energy levels, such as bond dissociation energies (BDEs) and electric field gradients (EFGs), are significantly influenced by SOC. iphy.ac.cnosti.govacs.org For example, calculations show that the spin-orbit effect on the BDE of UBr₆ is approximately -0.36 eV. iphy.ac.cn Similarly, reliable predictions of EFGs in uranium compounds necessitate the simultaneous inclusion of both spin-orbit and other relativistic corrections. osti.govacs.org
Molecular Dynamics Simulations for Structural Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior and thermodynamic properties of materials. aps.orgnih.gov These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how positions and velocities evolve over time. For uranium bromide systems, MD can be used to investigate structural dynamics, solvation structures, diffusion, and thermodynamic properties at finite temperatures. aps.orgacs.org
Ab initio molecular dynamics (AIMD), where forces are calculated on-the-fly using quantum mechanics (typically DFT), allows for the simulation of complex processes without the need for pre-parameterized force fields. aps.orglancs.ac.uk AIMD has been used to study the properties of pure bcc uranium at high temperatures, yielding data on the equilibrium volume, bulk modulus, and thermal expansion coefficient that compare well with experimental results. aps.org Similar simulations can be applied to uranium bromide systems to understand their behavior in condensed phases, such as melts or solutions.
Classical MD simulations, which use empirical force fields, have been employed to study the solvation of uranium hexachloride complexes in ionic liquids. acs.org These studies provide detailed pictures of the solvation shell structure and the interactions between the complex and the solvent molecules. acs.org Analogous simulations for uranium bromide complexes would shed light on their behavior in various nonaqueous environments relevant to nuclear fuel reprocessing.
Computational Studies of Reaction Mechanisms and Energetics
Computational chemistry provides essential tools for elucidating the mechanisms and energetics of chemical reactions involving uranium compounds. smu.eduescholarship.org By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and transition states. The Intrinsic Reaction Coordinate (IRC) method is often used to confirm that a calculated transition state connects the intended reactants and products. smu.edu
These techniques are applied to understand complex reaction pathways in uranium chemistry, such as small molecule activation and C-H bond activation. escholarship.orgresearchgate.net For example, computational analysis has been used to probe plausible mechanisms for C-H activation by low-valent uranium complexes, considering pathways like oxidative addition/reductive elimination versus concerted σ-bond metathesis. escholarship.org While specific studies on the reaction mechanisms of simple uranium bromides are less common, the established computational methodologies are fully applicable. They can be used to investigate ligand exchange reactions, redox processes, and the formation of various uranium bromide species, providing insights into reaction barriers and thermodynamic driving forces.
Ligand Field Theory Applications to Uranium Bromide Complexes
Ligand Field Theory (LFT) is an extension of crystal field theory that incorporates the covalent nature of metal-ligand bonding, making it a valuable model for describing the electronic structure of coordination complexes. numberanalytics.comlibretexts.org It is an application of molecular orbital theory that focuses on the interactions between the metal's d- or f-orbitals and the ligand orbitals. libretexts.org
In the context of uranium bromide complexes, LFT is used to interpret spectroscopic data and quantify electronic structure parameters. acs.org A powerful modern approach is Ligand Field Density Functional Theory (LFDFT), which combines the rigor of DFT with the interpretive power of LFT. acs.org This method has been successfully applied to model the 3d4f RIXS process in [UX₆]²⁻ complexes, including [UBr₆]²⁻. acs.org The LFDFT analysis allows for the parametrization of the multiplet structure from first principles, providing insights into how ligand field splitting, spin-orbit coupling, and inter-electron repulsion shape the observed spectra. acs.org This approach has been instrumental in demonstrating that RIXS spectra are sensitive probes of metal-ligand covalency in these uranium bromide systems. acs.org
Applications in Advanced Materials and Nuclear Science Research Non Prohibited Aspects
Uranium Bromides as Precursors for Novel Uranium-Containing Materials
Uranium bromides are valuable starting materials in synthetic actinide chemistry for the creation of new uranium-containing compounds. mdpi.com Although less common than their chloride and iodide counterparts, uranium bromide complexes are synthesized through methods like salt metathesis with UBr₄ or by halide exchange reactions. mdpi.com For instance, organometallic uranium(IV) bromide complexes such as (C₅Me₄R)₂UBr₂ (where R is a methyl or ethyl group) can be synthesized by treating the corresponding chloride compounds with trimethylsilyl (B98337) bromide (Me₃SiBr). mdpi.com These bromide complexes serve as foundational building blocks for more complex molecules with potential applications in various fields. mdpi.comfrontiersin.org
Uranium bromides are investigated for their potential role in advanced nuclear fuel cycles, particularly in pyrochemical reprocessing and molten salt reactors (MSRs). nih.govuknnl.com In pyrochemical processing, which is an alternative to traditional aqueous reprocessing, spent nuclear fuel is treated in a molten salt medium. nih.gov The chemistry of uranium halides, including bromides, is central to these processes. For example, the dissolution of uranium metal in molten salts can be achieved using various chloride and bromide-based salts. nih.govgoogle.com
Molten salt reactors are a next-generation reactor design where the nuclear fuel is dissolved in a molten salt coolant. uknnl.com While fluoride (B91410) salts have been extensively studied, chloride and bromide salts are also being considered, especially for fast-spectrum MSRs. google.commoltensalt.org The use of different halides, including bromide, can influence the solubility of uranium and other actinides, the operating temperature of the reactor, and the efficiency of fuel reprocessing. google.commoltensalt.orgencyclopedie-energie.org Research into the properties of uranium bromides in these molten salt environments is crucial for designing and operating such advanced reactor concepts safely and efficiently. uknnl.comgoogle.com The ability to separate trivalent actinides from lanthanides is a key challenge in closing the nuclear fuel cycle, and understanding the coordination chemistry of uranium bromides contributes to developing effective separation strategies. unlv.eduoecd-nea.org
Table 1: Examples of Uranium Bromide-Containing Systems in Nuclear Fuel Cycle Research
| System/Application | Relevant Uranium Bromide Compound(s) | Research Focus |
| Molten Salt Reactor Fuel | UBr₃, UBr₄ | Solubility, electrochemical properties, and compatibility with other salt components and structural materials. google.com |
| Pyrochemical Reprocessing | UBr₃ | Formation and stability in molten salt media during the separation of actinides from fission products. nih.gov |
| Actinide Separation Studies | [UO₂Br₄]²⁻ | Understanding the fundamental chemistry to improve separation processes in ionic liquids. unlv.edumdpi.com |
Synthesis of Uranium-based Catalysts and their Fundamental Activity
Uranium compounds, due to uranium's diverse oxidation states and large ionic radius, show promise in homogeneous catalysis. nih.gov While much of the research has focused on oxides and other derivatives, the synthesis of uranium-based catalysts can originate from halide precursors. Uranium bromides can be used to synthesize organometallic uranium complexes which are then investigated for their catalytic activity in reactions like polymerization and hydrogenation. mdpi.comnih.gov The reactivity of the uranium-ligand bonds, which are highly polarized and relatively weak, allows for high substrate turnover rates. nih.gov Research in this area aims to utilize depleted uranium, a byproduct of the nuclear fuel industry, in valuable chemical transformations. nih.govpsu.edunih.gov The synthesis of mesoporous uranium oxides, which have high surface areas beneficial for catalysis, can involve precursors like uranyl nitrate (B79036), which can be derived from various uranium sources. psu.edu The study of uranium bromide complexes helps in understanding the electronic and steric factors that influence catalytic performance. mdpi.com
Fundamental Contributions to Actinide Separations Chemistry
The study of uranium bromides contributes significantly to the fundamental understanding of actinide separations chemistry. unlv.eduoecd-nea.org A major challenge in nuclear waste management is the separation of trivalent actinides from trivalent lanthanides, which are major fission products. unlv.edu Because their chemical properties are very similar, separating these groups of elements is difficult. unlv.edu Research into the behavior of uranium halides, including bromides, in different chemical environments, such as room-temperature ionic liquids (RTILs), provides insights into the subtle differences in their coordination chemistry and redox properties. unlv.edu For example, studies on the properties of uranium in RTILs made from mixtures of AlBr₃ and 1-ethyl-3-methylimidazolium (B1214524) bromide have been conducted to explore their electrochemical and spectroscopic behavior. unlv.edu This fundamental knowledge is essential for designing more efficient and selective separation processes for managing nuclear waste. oecd-nea.orgoecd-nea.org
Research on Uranium Bromides in Nuclear Forensics (Material Characterization for Provenance)
Nuclear forensics involves the analysis of nuclear or radioactive materials to determine their origin, processing history, and intended use. iaea.orglanl.gov The detailed characterization of intercepted materials can provide signatures that link them to a specific source. researchgate.net While isotopic analysis is a primary tool, the chemical and physical characteristics of the material, including the presence of trace impurities, can also be revealing. lanl.gov Research into the properties of uranium compounds, including halides like uranium bromide, helps build databases of material characteristics. iaea.org For example, the presence of certain elements like bromine or chlorine in a uranium sample could provide clues about the chemical processes used in its production. iaea.org The study of uranium fluoride micromaterials has been noted for its relevance to nuclear forensics, and similar principles apply to other halides. frontiersin.orgfrontiersin.org By understanding the range of possible chemical forms and impurities associated with different production routes, forensic analysts can better interpret the data from an unknown sample. legaldesire.com
Understanding Bonding in f-Elements for Advanced Materials Design
A deep understanding of the chemical bonding in f-block elements like uranium is crucial for the rational design of advanced materials with specific properties. scm.com The 5f orbitals of uranium can participate in covalent bonding, a feature that distinguishes actinides from the largely ionic lanthanides. nih.gov The study of a series of uranium(IV) hexahalide complexes, [UX₆]²⁻ (where X = F, Cl, Br), reveals how the nature of the halide ligand influences the degree of covalency in the uranium-ligand bond. acs.org
Techniques such as resonant inelastic X-ray scattering (RIXS) and quantum chemical calculations are used to probe these interactions. mdpi.comacs.org Studies have shown that as one moves from fluoride to bromide, the U-X bond becomes less ionic and the covalency increases, which is reflected in changes in the 5f orbital delocalization. acs.org This trend is contrary to what is observed in many d-block metal complexes and highlights the unique nature of actinide chemistry. mdpi.com For instance, analysis of the electronic structure of uranyl tetrahalide complexes ([UO₂X₄]²⁻) shows that fluoride ligands have a stronger covalent character compared to chloride and bromide. mdpi.com This fundamental understanding of how ligands like bromide affect the electronic structure and bonding in uranium complexes is essential for designing new molecules and materials for the applications mentioned above, from catalysts to advanced nuclear fuels. scm.compnas.org
Table 2: Research Findings on Bonding in Uranium Bromide Complexes
| Complex Series | Experimental/Theoretical Technique | Key Finding |
| [UBr₆]²⁻ | Resonant Inelastic X-ray Scattering (RIXS) | Shows increased 5f orbital delocalization and covalency compared to fluoride and chloride analogues. acs.org |
| [UO₂Br₄]²⁻ | Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM) | Ligation by bromide results in more ionic interactions compared to fluoride, with little differentiation from chloride. mdpi.com |
| X₃U≡CH (X=F, Cl, Br) | Matrix Infrared Spectroscopy, Relativistic Quantum Chemistry | The U≡C triple bond strength is influenced by the electronegativity of the halide ligand. pnas.org |
| (C₅Me₄R)₂UBr₂ | X-ray Crystallography | Provides precise U-Br bond lengths and bond angles, which are fundamental data for understanding structure-property relationships. mdpi.com |
Advanced Analytical Methodologies for Research Grade Uranium Bromides
Elemental Analysis for Stoichiometry Determination
Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized uranium bromide compound. davidson.edu This method precisely determines the mass percentage of each constituent element (uranium and bromine), which is then used to calculate the atomic ratio and confirm the compound's stoichiometry. davidson.edu For organic compounds, this typically involves combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis), but for inorganic compounds like uranium bromides, other methods are employed to quantify the metallic and halogen content. davidson.edu
The process involves taking a precisely weighed sample of the compound and subjecting it to chemical procedures that separate and quantify the elements. The resulting mass percentages are compared against the theoretical values calculated from the compound's presumed molecular formula. davidson.edu An exact match between the experimental and theoretical percentages confirms the stoichiometry, while any deviation may indicate the presence of impurities, hydration, or an incorrect structural assignment.
Below are the theoretical elemental compositions for various uranium bromides.
Theoretical Elemental Composition of Uranium Bromides
| Compound | Formula | Molar Mass ( g/mol ) | Uranium (U) % | Bromine (Br) % |
|---|---|---|---|---|
| Uranium Tribromide | UBr₃ | 477.74 | 49.82 | 50.18 |
| Uranium Tetrabromide | UBr₄ | 557.65 | 42.68 webelements.co.uk | 57.32 webelements.co.uk |
This table presents the calculated ideal weight percentages for the specified uranium bromide compounds.
Mass Spectrometry Techniques (e.g., for gaseous species)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, making it invaluable for identifying the elemental or isotopic signature of a sample and elucidating chemical structures. wikipedia.org In the context of uranium bromide research, MS is particularly useful for analyzing trace impurities and studying gaseous species that may form during synthesis or decomposition.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method used for determining trace elemental impurities in uranium materials. researchgate.netresearchgate.net For even more complex samples where spectral interferences are a problem, triple quadrupole ICP-MS (ICP-QMS/QMS) is employed. researchgate.net This technique uses a collision/reaction cell to remove interfering ions, allowing for the accurate quantification of elements like phosphorus, sulfur, and halogens (including bromine) in a uranium matrix. researchgate.net
Furthermore, mass spectrometry is critical for the study of gaseous uranium complexes. scispace.com Techniques like electrospray ionization (ESI) can be used to generate gas-phase ions from solution, which are then analyzed to understand their structure and reactivity. wikipedia.orghbni.ac.in This is crucial for investigating the behavior of uranium bromides in different chemical environments and for identifying transient species.
Applications of Mass Spectrometry in Uranium Bromide Analysis
| Technique | Application | Information Obtained |
|---|---|---|
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Trace element analysis | Quantification of metallic and non-metallic impurities at ng/mL levels or lower. researchgate.net |
| Triple Quadrupole ICP-MS (ICP-QMS/QMS) | Interference removal | Accurate determination of elements like Br in a complex uranium matrix by shifting masses to avoid spectral overlap. researchgate.net |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Gaseous species analysis | Identification and characterization of uranium bromide complexes and adducts in the gas phase. scispace.comhbni.ac.in |
This interactive table summarizes key mass spectrometry techniques and their specific applications in the analysis of uranium bromides.
Thermogravimetric Analysis (TGA) for Decomposition Pathways in Research
Thermogravimetric Analysis (TGA) is a thermal analysis method that measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere. eltra.comtainstruments.com This technique is fundamental for determining the thermal stability of uranium bromides and for studying their decomposition pathways. tainstruments.com
In a typical TGA experiment, a small amount of the uranium bromide sample is placed in a pan that is part of a precision balance. The pan is situated within a furnace, and the temperature is increased at a controlled rate. torontech.com The instrument continuously records the sample's mass. A resulting TGA curve plots mass percentage against temperature. torontech.com A flat region on the curve indicates thermal stability, while a sharp drop signifies a mass loss event, such as decomposition or the loss of volatile components. torontech.com
For uranium bromides, TGA can reveal:
Decomposition Temperatures : The onset temperature of mass loss indicates the point at which the compound begins to decompose. For instance, uranium pentabromide is known to be unstable, decomposing at elevated temperatures. wikipedia.org
Stoichiometry of Decomposition : The percentage of mass lost can be correlated with the stoichiometry of the decomposition reaction, helping to identify the resulting products.
Purity : The presence of volatile impurities or moisture can be detected as initial mass loss at lower temperatures. eltra.com
Reaction Kinetics : Advanced analysis of TGA data can provide kinetic parameters for the decomposition process, such as activation energy. tainstruments.com
The atmosphere within the TGA furnace can be controlled (e.g., inert nitrogen or reactive oxygen), allowing researchers to study how the decomposition pathway is affected by the chemical environment, such as oxidation. eltra.comtainstruments.com
Chromatographic Methods for Purity and Adduct Characterization
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research-grade uranium bromides, chromatographic methods are essential for assessing purity by separating the primary compound from impurities and for characterizing adducts.
High-Performance Liquid Chromatography (HPLC) is a powerful technique used for separating components in a liquid mixture. dss.go.th In the context of uranium chemistry, reversed-phase HPLC (RP-HPLC) can be used to separate different uranium species or to quantify lanthanide impurities in uranium samples. hbni.ac.in The separation is based on the differential partitioning of the analytes between a stationary phase and a mobile phase.
Ion Chromatography (IC) is another vital technique, particularly for analyzing anionic species. It can be coupled with ICP-MS (IC-ICP-MS) to create a highly sensitive method for the speciation and quantification of bromine-containing species, such as bromide ions, in complex samples. researchgate.net This is particularly useful for tracking the fate of bromide ligands or detecting bromide impurities.
These methods are also applied to the characterization of adducts, which are new chemical species formed by the direct combination of different molecules. For example, stable complexes of uranium pentabromide with ligands like triphenylphosphine (B44618) oxide can be formed. wikipedia.org Chromatographic techniques can be used to separate and purify these adducts, allowing for their subsequent structural characterization.
X-ray Diffraction for Phase Identification and Purity Assessment in Research
X-ray Diffraction (XRD) is a non-destructive analytical technique used to identify the crystalline phases present in a material and to determine their crystal structure. forcetechnology.com It is an indispensable tool for the characterization of solid-state materials like uranium bromides. osti.gov
The technique works by directing an X-ray beam at a sample and measuring the scattered intensity of the X-rays as a function of the scattering angle. forcetechnology.com Crystalline materials will diffract the X-rays in a unique pattern of peaks, which serves as a "fingerprint" for that specific crystal structure. forcetechnology.com
In uranium bromide research, XRD is used for several key purposes:
Phase Identification : The experimental diffraction pattern of a synthesized sample is compared to reference patterns in extensive databases (like the International Centre for Diffraction Data) to confirm the identity of the desired uranium bromide phase (e.g., UBr₃, UBr₄, or UBr₅). iaea.orgcapes.gov.br
Purity Assessment : The presence of sharp, well-defined peaks corresponding to a single known phase indicates a high degree of crystalline purity. ncl.ac.uk Conversely, the appearance of additional, unexpected peaks suggests the presence of crystalline impurities or different phases of uranium bromide. ncl.ac.uk
Crystal Structure Determination : For new compounds, XRD data can be used to solve the crystal structure, providing detailed information about bond lengths, bond angles, and atomic arrangement in the crystal lattice. For example, neutron powder diffraction, a related technique, has been used to confirm that UBr₃ has the UCl₃ structure type and that UBr₅ consists of U₂Br₁₀ dimers. iaea.orgcapes.gov.br
Reported Crystal Structures of Uranium Bromides Determined by Diffraction Methods
| Compound | Formula | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| Uranium Tribromide | UBr₃ | Hexagonal | P6₃/m | UCl₃ structure type | capes.gov.br |
| Uranium Tetrabromide | UBr₄ | Monoclinic | C2/m | Pentagonal bipyramid coordination [UBrBr₆/₂] | rsc.org |
This table summarizes the crystallographic information for uranium bromides as determined by X-ray and neutron diffraction studies.
Future Research Directions and Unresolved Challenges in Uranium Bromide Chemistry
Exploration of New Uranium Bromide Stoichiometries and Mixed-Halide Systems
A primary frontier in uranium bromide chemistry is the synthesis and stabilization of novel compounds with unprecedented stoichiometries and compositions. The vast majority of known uranium bromide complexes are based on common oxidation states and simple ligand sets. mdpi.com Future work will focus on expanding this landscape, particularly through the exploration of mixed-halide and mixed-ligand systems, which offer a pathway to finely tune the electronic and steric properties of the uranium center.
Research has demonstrated the feasibility of halide exchange reactions, for instance, converting uranium chloride complexes to their bromide and iodide analogs using reagents like trimethylsilyl (B98337) bromide (Me₃SiBr). mdpi.comnsf.gov This methodology provides a robust platform for creating mixed-halide species, such as uranium chloro-bromides or bromo-iodides. nsf.gov The systematic study of these mixed-halide systems, for example, MAPb(I₁₋ₓBrₓ)₃ in perovskites, has revealed that adjusting the halide stoichiometry can tune bandgaps and other physical properties, a principle that holds significant promise for uranium materials. researchgate.net
Key challenges remain in isolating and characterizing these new entities, especially those that may only be stable under specific conditions. The development of synthetic routes to access rare organometallic uranium(IV) and uranium(III) bromide compounds is an ongoing effort. mdpi.com For example, the synthesis of mixed-ligand complexes like (C₅Me₄R)₂U(O-2,6-iPr₂C₆H₃)(Br) showcases a move towards more complex and functional molecules. osti.gov Future exploration could target:
Unusual Oxidation States: Stabilizing uranium bromide complexes in less common oxidation states through carefully designed ligand environments.
Cluster Compounds: Investigating the formation of polynuclear uranium bromide clusters with potential for novel magnetic or electronic properties.
Mixed-Halide Perovskites: Applying lessons from lead-halide perovskites to explore the synthesis and properties of uranium-based mixed-halide structures for electronic or catalytic applications. researchgate.netmdpi.com
The table below summarizes representative synthetic strategies for generating uranium bromide and mixed-halide complexes.
| Target Compound Type | Synthetic Strategy | Precursor Example | Reagent Example | Reference |
|---|---|---|---|---|
| Uranium(IV) Bromide | Halide Exchange | (C₅Me₄R)₂UCl₂ | Me₃SiBr | mdpi.comosti.gov |
| Uranium(III) Bromide | Single-Pot Reduction & Halide Exchange | UCl₄ | KC₈ / Me₃SiBr | nsf.govosti.gov |
| Mixed Halide-Aryloxide U(IV) | Salt Metathesis | (C₅Me₄R)₂UBr₂ | K(O-2,6-iPr₂C₆H₃) | osti.gov |
| Low-Valent "Ate" Complex | Reduction | (C₅Me₄R)₂UBr₂ | KC₈ | mdpi.com |
Development of In Situ Spectroscopic Methods for Reactive Intermediates
Understanding reaction mechanisms in uranium chemistry is often hindered by the transient and highly reactive nature of intermediate species. A significant challenge is the development and application of advanced in situ spectroscopic techniques capable of detecting and characterizing these fleeting molecules in real-time. nih.gov Such methods are crucial for moving beyond "black box" syntheses to a more predictive and controlled chemistry.
Techniques like time-resolved laser-induced fluorescence spectroscopy (TRLFS) and transient absorption spectroscopy have already been employed to investigate the quenching mechanisms of uranyl(VI) by bromide ions, revealing details about the formation of transient uranyl(V) species and oxidized halide ligands. ejp-eurad.eu Similarly, in situ X-ray Absorption Near Edge Structure (XANES) spectroscopy has been successfully used to monitor the change in uranium's oxidation state during bioremediation processes, demonstrating its power for tracking speciation in complex, evolving systems. princeton.edu
Future research will focus on integrating a wider array of spectroscopic tools and improving their sensitivity and temporal resolution. Key areas for development include:
Flow Chemistry Integration: Coupling spectroscopic probes with automated flow reactors to study fast reactions and optimize conditions for capturing intermediates.
Advanced Vibrational Spectroscopy: Utilizing techniques like resonance Raman and surface-enhanced Raman spectroscopy (SERS) to enhance the signals of low-concentration uranium bromide intermediates. nih.gov
Synchrotron-Based Methods: Expanding the use of dynamic X-ray techniques, such as near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS), to probe reactive intermediates at gas-solid or liquid-solid interfaces under relevant catalytic or environmental conditions. nih.gov
The table below highlights spectroscopic techniques and their application in studying reactive uranium species.
| Spectroscopic Technique | Abbreviation | Information Obtained | Application Example | Reference |
|---|---|---|---|---|
| Time-Resolved Laser-Induced Fluorescence Spectroscopy | TRLFS | Luminescence lifetime, speciation of fluorescent species | Studying uranyl(VI) quenching by bromide | ejp-eurad.eu |
| X-ray Absorption Near Edge Structure | XANES | Oxidation state, local coordination environment | In situ monitoring of uranium reduction/oxidation | princeton.edu |
| Raman/Infrared Spectroscopy | - | Vibrational modes, molecular structure, bonding | Real-time monitoring of chemical reactions | nih.gov |
| Near-Ambient Pressure X-ray Photoelectron Spectroscopy | NAP-XPS | Elemental composition and chemical state at interfaces | Probing surface corrosion on halide materials | nih.gov |
Understanding Complex Uranium Bromide Interactions at Interfaces
The behavior of uranium bromide compounds at interfaces—whether with solid surfaces, biological molecules, or solvents—is critical for applications ranging from catalysis to environmental remediation. However, the interactions at these boundaries are exceptionally complex and poorly understood. Future research must focus on developing a molecular-level picture of adsorption, reaction, and transport phenomena at these interfaces.
Studies on the interaction of uranium with mineral surfaces like montmorillonite (B579905) and graphene oxide have shown that factors such as pH, surface charge, and the presence of competing ligands dictate the adsorption mechanism, which can range from cation exchange to inner-sphere complexation. frontiersin.orgresearchgate.net While not always specific to bromide systems, these studies provide a crucial framework. For instance, the mechanisms of coordination and electrostatic interaction are fundamental and applicable to how uranium bromide species would interact with surfaces. frontiersin.org Research at the interface of uranium nitride and refractory metals using Density Functional Theory (DFT) has also provided a powerful predictive tool for assessing reactivity and diffusion, a methodology directly transferable to uranium bromide systems. diva-portal.org
Unresolved challenges include:
Speciation at the Solid-Liquid Interface: Determining how the structure and charge of a uranium bromide complex change upon adsorption to a surface.
Role of Solvent: Elucidating the role of solvent molecules in mediating surface interactions and facilitating ligand exchange or redox reactions.
Biological Interfaces: Investigating the binding of uranium bromide species to proteins and other biomolecules to understand mechanisms of toxicity and develop potential bioremediation strategies. nih.gov
Bentonite (B74815)/Radionuclide Interactions: Gaining a deeper understanding of the microbial and chemical processes at the interface between engineered barriers like bentonite and uranium compounds, which is vital for the long-term safety assessment of nuclear waste repositories. nih.gov
Integration of Machine Learning for Accelerated Discovery and Property Prediction
The traditional cycle of materials discovery, relying on chemical intuition and trial-and-error synthesis, is time-consuming. The integration of machine learning (ML) and artificial intelligence (AI) offers a paradigm shift, enabling the rapid screening of candidate structures and the prediction of their properties, thereby accelerating the discovery of new uranium bromide compounds. frontiersin.org
A significant challenge in modeling uranium compounds is the complex nature of their 5f electrons, which are often poorly described by standard computational methods like Density Functional Theory (DFT). arxiv.orgdigitellinc.com Machine learning models present a promising alternative by learning structure-property relationships directly from existing experimental or high-accuracy computational data. researchgate.net For example, random forest algorithms have been successfully trained to predict the magnetic ordering of uranium compounds with 76% accuracy using only structural parameters and f-subshell occupation numbers as inputs. researchgate.net This approach bypasses the need for computationally expensive DFT calculations for every new candidate material. arxiv.org
Future directions for ML in uranium bromide chemistry include:
Generative Models: Using deep generative models to propose entirely new, stable uranium bromide structures that lie outside the realm of current chemical intuition. frontiersin.org
Active Learning: Developing active learning workflows where the ML model intelligently suggests which new experiments or calculations will most efficiently improve its predictive accuracy, creating a closed loop of discovery. digitellinc.com
Predicting Reactivity: Moving beyond property prediction to forecast the reactivity of uranium bromide complexes, aiding in the design of new catalysts or synthetic precursors.
Database Curation: Building and curating high-quality, comprehensive databases of uranium compounds and their properties, which are essential for training robust and accurate ML models.
Expanding Low-Valent Uranium Bromide Chemistry
Low-valent uranium complexes, particularly those in the U(III) oxidation state, are highly reducing and exhibit fascinating reactivity, making them valuable for small molecule activation and synthetic chemistry. mdpi.com However, the development of low-valent uranium bromide chemistry has been hampered by the difficulty in accessing suitable starting materials. nsf.govosti.gov Historically, many syntheses relied on uranium metal turnings, which are increasingly scarce. osti.gov
Recent breakthroughs have provided more convenient synthetic routes to key precursors like UBr₃(THF)₄ from more accessible starting materials such as UCl₄. nsf.govosti.gov These advances are critical for enabling broader exploration of U(III) bromide reactivity. The synthesis of rare trivalent uranium bromide "ate" complexes, such as [K(THF)][(C₅Me₄R)₂UBr₂], further expands the structural diversity and reactivity of these systems. mdpi.com
Despite this progress, many challenges and questions remain:
Access to U(II) Bromides: The U(II) oxidation state is exceptionally rare and challenging to access. Developing synthetic routes to uranium(II) bromide complexes would open a new frontier in reductive chemistry.
Reactivity Studies: Systematically exploring the reactivity of low-valent uranium bromides with small molecules (e.g., CO, CO₂, N₂) to understand fundamental bond activation processes. escholarship.org
Electronic Structure Characterization: Applying advanced spectroscopic and computational methods to accurately describe the electronic structure of low-valent species, which is essential for understanding their reactivity. High-energy resolution X-ray absorption spectroscopy, for example, has been used to probe the electronic differences between U(III) and U(IV) halides, including UBr₃. researchgate.net
Comparison with Other Halides: Conducting comparative studies of low-valent uranium bromide, chloride, and iodide complexes to delineate the influence of the halide ligand on structure, stability, and reactivity. mdpi.com
The continued development of synthetic methods and a deeper understanding of the electronic properties of these highly reactive compounds will be paramount to unlocking the full potential of low-valent uranium bromide chemistry. mdpi.com
Q & A
Q. What are the optimal methods for synthesizing uranium bromide (UBr₄/UBr₃) with high purity, and how can experimental parameters be systematically optimized?
- Methodology : Use response surface methodology (RSM) to design experiments that vary critical parameters (e.g., temperature, stoichiometric ratios, reaction time) and measure uranium removal efficiency or product purity . Characterize products via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) to validate purity. Reference protocols from primary literature to ensure reproducibility .
Q. How can uranium bromide’s solubility in polar vs. nonpolar solvents be accurately measured, and what factors influence discrepancies in reported data?
- Methodology : Conduct gravimetric analysis under controlled atmospheric conditions (e.g., inert glovebox) to prevent hydrolysis. Compare results with computational solubility predictions using density functional theory (DFT). Address contradictions by documenting solvent purity, temperature, and ionic strength .
Q. What spectroscopic techniques are most effective for characterizing uranium bromide’s structural and electronic properties?
- Methodology : Combine Raman spectroscopy (to identify U-Br vibrational modes) with X-ray absorption near-edge structure (XANES) to probe oxidation states. Cross-validate with magnetic susceptibility measurements to resolve ambiguities in uranium’s electronic configuration .
Advanced Research Questions
Q. How do relativistic effects in uranium impact the bonding behavior of uranium bromide, and how can this be modeled computationally?
- Methodology : Perform relativistic DFT calculations using software like Gaussian or ORCA, incorporating spin-orbit coupling. Validate models against experimental bond lengths from single-crystal XRD data. Discuss deviations in terms of ligand-field theory or electron correlation effects .
Q. What mechanistic pathways govern uranium bromide’s reactivity in redox reactions, and how can transient intermediates be experimentally captured?
- Methodology : Use stopped-flow UV-Vis spectroscopy to monitor reaction kinetics. Pair with electron paramagnetic resonance (EPR) to detect radical intermediates. For unstable species, employ low-temperature matrix isolation techniques .
Q. How can isotopic variations (e.g., ²³⁸U vs. ²³⁵U) affect the thermodynamic stability of uranium bromide compounds?
- Methodology : Synthesize isotopically enriched samples and measure enthalpy changes via calorimetry. Compare with theoretical predictions using quantum mechanical/molecular mechanical (QM/MM) hybrid models. Address discrepancies by refining isotopic mass parameters in simulations .
Q. What strategies resolve contradictions in reported magnetic properties of uranium bromide polymorphs?
- Methodology : Replicate conflicting studies under identical conditions (e.g., oxygen-free environments). Use neutron diffraction to resolve spin structures and muon spin rotation (μSR) to detect localized magnetic moments. Publish negative results to clarify literature .
Methodological Guidance for Data Analysis
Q. How should researchers design experiments to ensure reproducibility of uranium bromide’s hygroscopic behavior?
- Protocol : Document humidity levels, glovebox protocols, and sample handling procedures in detail. Use thermogravimetric analysis (TGA) to quantify water absorption. Share raw data and calibration curves in supplementary materials .
Q. What statistical approaches are recommended for analyzing small datasets in uranium bromide studies (e.g., limited radioactive samples)?
- Protocol : Apply Bayesian inference to account for uncertainty in small sample sizes. Use bootstrapping to estimate confidence intervals. Cross-check with non-parametric tests (e.g., Mann-Whitney U) .
Ethical and Literature-Review Considerations
Q. How can researchers ethically address safety concerns when publishing uranium bromide synthesis protocols?
Q. What criteria should guide the selection of primary vs. secondary sources in uranium bromide literature reviews?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
